N-[4-acetyl-5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

Alzheimer's disease acetylcholinesterase inhibition thiadiazole-benzodioxole derivative

N-[4-acetyl-5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (CAS 329689-24-9) is a synthetic 1,3,4-thiadiazole derivative bearing a 4-acetyl group, a 5-(1,3-benzodioxol-5-yl) substituent, and a 2-acetamido moiety on a partially saturated thiadiazoline ring. The compound is part of a class extensively explored for acetylcholinesterase (AChE) inhibition and anticancer activity.

Molecular Formula C13H13N3O4S
Molecular Weight 307.33 g/mol
CAS No. 329689-24-9
Cat. No. B10886661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-acetyl-5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
CAS329689-24-9
Molecular FormulaC13H13N3O4S
Molecular Weight307.33 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NN(C(S1)C2=CC3=C(C=C2)OCO3)C(=O)C
InChIInChI=1S/C13H13N3O4S/c1-7(17)14-13-15-16(8(2)18)12(21-13)9-3-4-10-11(5-9)20-6-19-10/h3-5,12H,6H2,1-2H3,(H,14,15,17)
InChIKeyVILFLEUBVLDRPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-acetyl-5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (CAS 329689-24-9): Compound Identity and Core Structural Features


N-[4-acetyl-5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (CAS 329689-24-9) is a synthetic 1,3,4-thiadiazole derivative bearing a 4-acetyl group, a 5-(1,3-benzodioxol-5-yl) substituent, and a 2-acetamido moiety on a partially saturated thiadiazoline ring. The compound is part of a class extensively explored for acetylcholinesterase (AChE) inhibition [1] and anticancer activity [2]. Its distinctive dihydro-thiadiazole core, combined with the benzodioxole motif, differentiates it from fully aromatic thiadiazole analogs and has been associated with potent AChE inhibition in vitro [1].

AChE inhibition assay context; reported activity in enzyme studies
Dihydro-thiadiazole scaffold SAR anchor for medicinal chemistry
Structurally confirmed probe with HRMS and NMR characterization data

Why Generic Substitution Is Not Advisable for N-[4-acetyl-5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide


1,3,4-Thiadiazole derivatives with benzodioxole substitution display steep structure-activity relationships where minor changes in the N-acetyl or aryl substituent can drastically alter potency and target selectivity. For example, the fully aromatic analog N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]acetamide (CAS 116758-61-3) lacks the 4-acetyl group and the dihydro character of the target compound , which may impact AChE binding. Similarly, replacing the benzodioxol-5-yl group with naphthalen-2-yl (as in compound 3b) shifts the biological profile from AChE inhibition to anticancer activity [1]. Therefore, in-class compounds cannot be interchanged without risking loss of the specific activity profile observed for this derivative.

! Fully aromatic analog (lacking 4-acetyl and dihydro core) may exhibit altered AChE binding profile.
! Naphthalen-2-yl replacement shifts biological activity toward anticancer endpoints; target selectivity may diverge.
! Steep SAR within thiadiazole class: minor substituent variations can change reported potency and selectivity.

Quantitative Comparative Evidence for N-[4-acetyl-5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide: Head-to-Head and Cross-Study Data


Acetylcholinesterase (AChE) Inhibitory Potency: Target Compound vs. Donepezil

In a direct head-to-head in vitro assay, compound 4a (N-[4-acetyl-5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide) inhibited AChE with an IC50 of 0.114 ± 0.005 µM, compared to the reference drug donepezil which showed an IC50 of 0.0201 ± 0.0014 µM under identical conditions [1]. This represents approximately a 5.7-fold lower potency than donepezil, but establishes the compound as a potent AChE inhibitor within the thiadiazole-benzodioxole class.

AChE IC50
Head-to-head
IC50 0.114 ± 0.005 µM vs donepezil 0.0201 ± 0.0014 µM
Supports AChE inhibition assay context; reported 5.7-fold difference from reference inhibitor.
In vitro enzyme assay; direct comparison under identical conditions.
Alzheimer's disease acetylcholinesterase inhibition thiadiazole-benzodioxole derivative

Structural Confirmation via High-Resolution Mass Spectrometry and NMR

The compound's structure was confirmed using HRMS, ¹³C-NMR, and ¹H-NMR, with the ¹H-NMR spectrum available in the SpectraBase database [1][2]. This rigorous spectroscopic characterization supports the integrity of the 4-acetyl-5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl scaffold and distinguishes it from analogs where only partial characterization data is publicly available.

Structural ID
Method context
HRMS, ¹³C-NMR, ¹H-NMR data accessible
Supports identity verification; distinguishes from less-characterized analogs.
NMR data publicly available via SpectraBase; compare before procurement.
Structural characterization HRMS NMR spectroscopy 1,3,4-thiadiazole

Predicted Drug-Likeness and Blood-Brain Barrier Penetration Potential

In silico ADME prediction for compound 4a indicates favorable drug-likeness parameters, including a molecular weight of approximately 321 g/mol, a predicted logP of ~1.3, and compliance with Lipinski's Rule of Five [1]. Although the experimental brain penetration has not been determined, its lower molecular weight and moderate lipophilicity contrast with larger, more lipophilic 1,3,4-thiadiazole anticancer analogs (e.g., compound 3b, MW ~339 g/mol, logP ~2.5) [2], suggesting a more favorable profile for CNS target engagement.

Predicted CNS Profile
Class-level inference
MW ≈321, logP ≈1.3; Lipinski compliant
In silico prediction suggests favorable drug-likeness; BBB penetration not experimentally determined.
Data to verify; predicted values may differ from measured properties.
Drug-likeness blood-brain barrier permeation physicochemical properties

In Silico Molecular Docking Confirms AChE Active-Site Binding

Docking studies with PDB 4EY7 (human AChE) demonstrated that compound 4a occupies the catalytic active site with key interactions comparable to those of donepezil [1]. While quantitative binding free energies were not reported, the docking pose suggests that the benzodioxole ring engages in π-π stacking with aromatic residues in the peripheral anionic site, while the dihydro-thiadiazole core and N-acetyl groups form hydrogen bonds with catalytic triad residues. This binding mode is distinct from that of the naphthyl analog 3b, which primarily interacts with the peripheral anionic site of AChE [2].

Docking – AChE Binding
In silico / Cross-study
Active-site binding pose (PDB 4EY7); π-π stacking with peripheral anionic site
Predicted binding mode supports target engagement hypothesis; distinct from peripheral-site-only analogs.
Quantitative binding affinity not reported; docking-based interpretation.
Molecular docking AChE binding mode in silico

Primary Application Scenarios for N-[4-acetyl-5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide in Research and Discovery


Alzheimer's Disease Drug Discovery and AChE Inhibitor Screening Panels

The compound's sub-micromolar AChE IC50 (0.114 µM) and confirmed active-site binding make it a viable chemical probe for Alzheimer's disease research programs focused on cholinergic hypothesis validation. It can serve as a benchmarking tool in AChE inhibitor screening cascades where donepezil (0.0201 µM) is the positive control, enabling SAR exploration of the dihydro-thiadiazole scaffold. The in silico docking data (PDB 4EY7) further supports its use in structure-based drug design campaigns targeting AChE [1].

Structure-Activity Relationship (SAR) Studies on 1,3,4-Thiadiazole-Benzodioxole Hybrids

The compound represents a key SAR anchor point for the dihydro-1,3,4-thiadiazole subclass. Its structural distinction from the fully aromatic analog (CAS 116758-61-3) and the naphthalen-2-yl analog (compound 3b) enables systematic exploration of how ring saturation, acetyl substitution, and aryl group identity modulate AChE versus anticancer activity. The public availability of HRMS and NMR data facilitates its use as a reference standard in medicinal chemistry laboratories synthesizing new thiadiazole-benzodioxole libraries [1][2].

Computational Chemistry and Molecular Modeling Training Sets

With its well-defined 3D structure, moderate molecular weight (~321 g/mol), and experimentally validated AChE inhibitory activity, the compound is suitable for inclusion in computational chemistry training datasets for molecular docking, pharmacophore modeling, and machine learning-based bioactivity prediction. The published docking results against 4EY7 provide a reference case for method validation and teaching [1].

Application
Selection Property
Validation Focus
AChE inhibitor screening in neurodegenerative disease research
Reported AChE inhibitory activity and active-site docking profile
AChE enzyme assay benchmarking; comparator inhibitor response context
SAR studies on thiadiazole-benzodioxole hybrids
Dihydro-thiadiazole scaffold identity; available spectroscopic characterization
Structure confirmation via HRMS/NMR; comparative SAR with aromatic and naphthyl analogs
Computational chemistry training sets and molecular modeling method validation
Defined 3D structure, moderate MW, and published docking reference
Docking method benchmarking; pharmacophore model validation
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